N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide
Description
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound that features a benzoxazole moiety, a naphthalene ring, and a carbamothioyl group
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2S/c1-16-18(25-27-22-13-4-5-15-23(22)31-25)11-7-14-21(16)28-26(32)29-24(30)20-12-6-9-17-8-2-3-10-19(17)20/h2-15H,1H3,(H2,28,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQWBVAHOUZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide typically involves multiple steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Carbamothioyl Group: This step involves the reaction of the benzoxazole derivative with isothiocyanates to introduce the carbamothioyl group.
Coupling with Naphthalene Carboxamide: The final step involves coupling the intermediate with naphthalene-1-carboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazole and naphthalene derivatives.
Scientific Research Applications
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the benzoxazole moiety.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.
Anticancer Activity: It may interfere with cell division processes or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide: Similar structure but with a benzothiazole moiety instead of benzoxazole.
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide: Similar structure but with a benzamide group instead of naphthalene carboxamide.
Uniqueness
The uniqueness of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
